molecular formula C6H16Cl2N2 B8178914 N1-Cyclopropyl-1,3-propanediamine 2HCl

N1-Cyclopropyl-1,3-propanediamine 2HCl

Cat. No.: B8178914
M. Wt: 187.11 g/mol
InChI Key: PKDPYTALROTPKE-UHFFFAOYSA-N
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Description

N1-Cyclopropyl-1,3-propanediamine 2HCl is a dihydrochloride salt derived from the parent amine, N1-Cyclopropyl-1,3-propanediamine. Salt formation is a common strategy to enhance the physicochemical and pharmacokinetic properties of amine-containing compounds, particularly for improving water solubility and bioavailability . For instance, F8·2HCl exhibited >50-fold higher water solubility and superior antitumor activity compared to its parent compound .

Properties

IUPAC Name

N'-cyclopropylpropane-1,3-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c7-4-1-5-8-6-2-3-6;;/h6,8H,1-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDPYTALROTPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclopropyl-1,3-propanediamine 2HCl typically involves the reaction of cyclopropylamine with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: N1-Cyclopropyl-1,3-propanediamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions often require catalysts or specific temperature and pressure conditions.

Major Products Formed:

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N1-Cyclopropyl-1,3-propanediamine 2HCl is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various strains of bacteria and fungi, showing effectiveness comparable to standard antibiotics.

  • Mechanism of Action : The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth.

Antiparasitic Activity

Research indicates that derivatives of N1-Cyclopropyl-1,3-propanediamine can possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria.

  • Structure-Activity Relationship (SAR) : Modifications to the cyclopropyl moiety have been explored to enhance efficacy. For instance, substituents at specific positions on the cyclopropyl ring have shown improved activity against drug-resistant strains.

Neuropharmacological Effects

This compound has also been investigated for its potential as an analgesic.

  • Receptor Interaction : It acts as an agonist at certain neuroreceptors, which may provide pain relief with fewer side effects compared to traditional opioids.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of cyclopropylamine derivatives revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined through broth dilution methods, showing promising results that warrant further investigation into clinical applications.

Case Study 2: Antiplasmodial Activity

In a comparative study against various antimalarial drugs, N1-Cyclopropyl-1,3-propanediamine derivatives were found to have EC50 values in the low micromolar range. This suggests a potential role in developing new treatments for malaria, especially considering the rising resistance to existing therapies.

Case Study 3: Analgesic Properties

Preclinical trials assessing the analgesic potential of this compound indicated that it could effectively reduce pain responses in animal models without significant side effects typical of opioid medications. This positions it as a candidate for further development as a safer alternative analgesic.

Mechanism of Action

The mechanism of action of N1-Cyclopropyl-1,3-propanediamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts unique steric and electronic properties to the compound, which can influence its binding affinity and activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Parent Amine (N1-Cyclopropyl-1,3-propanediamine)

The dihydrochloride salt form of amines is critical for optimizing drug-like properties. provides a direct comparison between a free base (F8) and its dihydrochloride salt (F8·2HCl), which serves as a relevant proxy for understanding the benefits of N1-Cyclopropyl-1,3-propanediamine 2HCl:

Property Parent Amine (F8) Dihydrochloride Salt (F8·2HCl)
Water Solubility Low >50× higher
Bioavailability Limited Significantly improved
Half-life (t₁/₂) Shorter Increased
Antitumor Activity (in vivo) Moderate Much higher

The enhanced solubility of F8·2HCl directly correlates with improved pharmacokinetics, including higher plasma exposure and prolonged half-life, which are critical for sustained therapeutic effects . These findings underscore the importance of salt formation in drug development, particularly for amine-based compounds like this compound.

Comparison with Structural Analogs (1,3-Propanediamine Derivatives)

highlights the biological activity of structurally related 1,3-propanediamine derivatives, emphasizing the role of substituents on efficacy. Key comparisons include:

Compound Substituents Biological Activity
This compound Cyclopropyl High repellency (inferred)
N,N-Diamyl-1,3-propanediamine Linear alkyl (amyl) High repellency
N,N-Dioctyl-1,3-propanediamine Branched alkyl (octyl) High repellency
Diisohexylamine Branched alkyl (hexyl) Higher activity than linear isomers

Branched alkyl chains (e.g., diisohexyl) further improve activity compared to linear analogs, suggesting that substituent topology is a critical factor .

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are widely used in pharmaceuticals and biochemical reagents. –7 and 9 provide data on diverse 2HCl salts, highlighting variations in molecular weight and applications:

Compound Molecular Weight (2HCl) Primary Application
This compound ~186.9 g/mol (calculated*) Antitumor (analogous to F8·2HCl)
Z-(D)-Arg-Gly-Arg-pNA, 2HCl 714.60 g/mol Plasmin activity substrate
H-D-Val-Leu-Lys-pNA, 2HCl 551.5 g/mol Plasminogen activation assay
H-D-Phe-Pip-Arg-pNA, 2HCl 625.6 g/mol Thrombin activity substrate
C₁₁H₁₃F₃N₂·2HCl () 303.2 g/mol Unspecified (structural analog)

*Calculated based on formula C₆H₁₄N₂·2HCl.

These comparisons illustrate the versatility of dihydrochloride salts in enhancing stability and functionality across applications, from antitumor agents () to enzymatic substrates (–7).

Key Considerations and Limitations

  • Structural Specificity : While cyclopropyl substituents are unique, suggests that branched or long-chain alkyl groups may offer comparable or superior repellency/activity.
  • Contradictions : emphasizes that high biological activity in 1,3-propanediamines correlates with 12–20 carbon atoms, but the cyclopropyl group’s compact structure may defy this trend due to unique steric effects.

Biological Activity

N1-Cyclopropyl-1,3-propanediamine 2HCl (CAS: 771573-50-3) is a novel diamine compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C₅H₁₄ClN₂
  • Molecular Weight : 138.63 g/mol
  • CAS Number : 771573-50-3

Structural Characteristics

N1-Cyclopropyl-1,3-propanediamine features a cyclopropyl group attached to a propanediamine backbone. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Antitumor Activity : Studies have demonstrated that compounds related to cyclopropyl-1,3-propanediamines possess significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown potent activity against glioma cells (U251), exhibiting IC50 values lower than traditional chemotherapeutics like cisplatin .
  • Cell Cycle Regulation : The compound induces oxidative stress leading to cell cycle arrest in the G0/G1 phase, promoting apoptosis through caspase activation and DNA fragmentation .
  • Receptor Antagonism : Certain derivatives of 1,3-propanediamines have been identified as CCR5 antagonists, suggesting potential in treating HIV and other diseases related to immune response modulation .

Cytotoxicity Studies

A comparative analysis of N1-Cyclopropyl-1,3-propanediamine's cytotoxic effects against various tumor cell lines is summarized in the table below:

CompoundCell LineIC50 (µM)Mechanism of Action
N1-Cyclopropyl-1,3-propanediamineU251 (human glioma)<10Apoptosis induction via oxidative stress
N1-Cyclopropyl-1,3-propanediamineC6 (rat glioma)<15Cell cycle arrest and apoptosis
N1-Cyclopropyl-1,3-propanediamineHL-60 (leukemia)<20Cytotoxicity through ROS production

Case Studies

Case Study 1: Glioma Treatment
A study investigated the effects of N1-Cyclopropyl-1,3-propanediamine on human glioma cells. The results indicated a significant reduction in cell viability at concentrations below 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .

Case Study 2: CCR5 Antagonism
In another study focusing on the design of CCR5 antagonists, derivatives of N1-Cyclopropyl-1,3-propanediamine were synthesized and tested for their ability to inhibit HIV entry into host cells. These compounds displayed nanomolar potency, suggesting their potential as therapeutic agents for HIV treatment .

Safety and Toxicological Profile

While N1-Cyclopropyl-1,3-propanediamine shows promising biological activity, it is essential to consider its safety profile. Preliminary studies indicate mild toxicity upon ingestion and potential irritant effects on skin and eyes . Further toxicological assessments are necessary to establish safe dosage ranges for therapeutic applications.

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